molecular formula C6H8O2 B6274296 (3E)-hexa-3,5-dienoic acid CAS No. 32775-95-4

(3E)-hexa-3,5-dienoic acid

Cat. No.: B6274296
CAS No.: 32775-95-4
M. Wt: 112.13 g/mol
InChI Key: KRMCNXUYEWISGE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-Hexa-3,5-dienoic acid, also known as (E)-3,5-Hexadienoic acid, is a high-purity chemical compound supplied for laboratory research use. This compound is characterized by its molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol . Its structure can be represented by the SMILES notation C=CC=CCC(O)=O . As a dicarboxylic acid derivative featuring a conjugated diene system, it serves as a valuable building block in organic synthesis and materials science research. Researchers utilize this compound in various applications, including the study of cycloaddition reactions and the synthesis of more complex molecular frameworks. Proper handling and storage are essential; this product should be stored in a refrigerator at 2-8°C and may require cold-chain transportation . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32775-95-4

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E)-hexa-3,5-dienoic acid

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)/b4-3+

InChI Key

KRMCNXUYEWISGE-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/CC(=O)O

Canonical SMILES

C=CC=CCC(=O)O

Purity

95

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 3e Hexa 3,5 Dienoic Acid

Investigation of Reaction Intermediates

The transient species formed during a chemical transformation offer a window into the reaction's mechanism. For reactions involving (3E)-hexa-3,5-dienoic acid, the characterization of intermediates such as π-allyl cations and the study of enzymatic transition states are of paramount importance.

Characterization of π-Allyl Cation Intermediates

In the presence of electrophiles, the conjugated diene system of this compound is susceptible to attack, leading to the formation of a resonance-stabilized π-allyl cation intermediate. The positive charge in this intermediate is delocalized over three carbon atoms, a feature that significantly influences the regioselectivity of subsequent nucleophilic attack.

The structure and stability of such cations can be probed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the ¹H NMR spectrum of a π-allyl cation, the protons attached to the carbons involved in the delocalized system typically exhibit characteristic downfield shifts due to the deshielding effect of the positive charge. Similarly, the corresponding carbon atoms show significant downfield shifts in the ¹³C NMR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy can also provide evidence for the formation of π-allyl cations. These highly conjugated and charged species often absorb light in the UV-Vis region at longer wavelengths (λmax) compared to the parent diene. This bathochromic shift is indicative of a more extended and delocalized electronic system.

Spectroscopic Data for a Model Acyclic Pentadienyl Cation
Technique Characteristic Observations
¹H NMR Protons on terminal carbons (C1, C5) show significant downfield shifts. Proton on the central carbon (C3) also shows a downfield shift, though typically less pronounced than the terminal protons. Protons on C2 and C4 are also shifted downfield.
¹³C NMR Carbons bearing the delocalized positive charge (C1, C3, C5) exhibit substantial downfield chemical shifts, indicating their electron-deficient nature.
UV-Vis A strong absorption maximum (λmax) is observed at a longer wavelength compared to the corresponding neutral conjugated diene, consistent with an extended π-system and the presence of a positive charge.

Delineation of Hydrolase and Hydratase Enzymatic Mechanisms

Enzymes, with their exquisitely designed active sites, can catalyze the hydration or hydrolysis of this compound with high specificity and efficiency. The mechanisms of these enzymatic transformations are often elucidated through a combination of structural biology, kinetic studies, and computational modeling.

Hydrolase Mechanism: A hydrolase acting on the carboxylic acid derivative of this compound (for instance, an ester or an amide) would likely follow a mechanism analogous to that of other esterases or amidases. This typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. The reaction would proceed through a nucleophilic attack by the serine residue on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the active site. Subsequent proton transfer facilitated by the histidine residue leads to the collapse of the intermediate, releasing the alcohol or amine portion and forming an acyl-enzyme intermediate. Finally, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, regenerating the active site and releasing the this compound product.

Hydratase Mechanism: The enzymatic hydration of one of the double bonds in this compound would be catalyzed by a hydratase. A well-studied analogy is the action of enoyl-CoA hydratase on α,β-unsaturated acyl-CoA substrates, a key step in the β-oxidation of fatty acids. ebi.ac.uknih.govnih.govresearchgate.netrose-hulman.edu In this mechanism, two crucial glutamate (B1630785) residues in the active site act in concert. nih.gov One glutamate residue acts as a general base, activating a water molecule by abstracting a proton, thereby increasing its nucleophilicity. ebi.ac.uk The activated water then attacks one of the carbons of the double bond. The other glutamate residue acts as a general acid, donating a proton to the other carbon of the double bond, completing the addition of water. The positioning of the substrate and the catalytic residues within the active site ensures the high stereospecificity of this reaction.

Kinetic and Thermodynamic Studies

The outcome of chemical reactions, particularly those with multiple potential products, is often dictated by the principles of kinetics and thermodynamics. In the case of electrophilic additions to the conjugated diene system of this compound, a competition between the 1,2- and 1,4-addition products is observed.

At lower reaction temperatures, the reaction is typically under kinetic control , meaning the product distribution is determined by the relative rates of formation of the products. libretexts.orgmasterorganicchemistry.com The product that is formed faster, i.e., via the pathway with the lower activation energy, will be the major product. libretexts.orgstackexchange.com For electrophilic additions to conjugated dienes, the 1,2-addition product is often the kinetic product. chemistrysteps.comlibretexts.org This is attributed to the "proximity effect," where the nucleophile is closer to the adjacent carbon of the initially formed carbocation. chemistrysteps.com

Conversely, at higher temperatures, the reaction is under thermodynamic control . libretexts.orgmasterorganicchemistry.com At elevated temperatures, the reverse reactions become significant, allowing an equilibrium to be established between the starting materials, intermediates, and products. masterorganicchemistry.com Under these conditions, the most stable product will be the major component of the product mixture, regardless of its rate of formation. masterorganicchemistry.com In many cases, the 1,4-addition product, which often contains a more substituted and therefore more stable internal double bond, is the thermodynamic product. chemistrysteps.com

The reaction of 1,3-butadiene (B125203) with hydrogen bromide is a classic example that illustrates this principle. The product distribution is highly dependent on the reaction temperature.

Kinetic and Thermodynamic Control in the Addition of HBr to 1,3-Butadiene
Temperature (°C) % 1,2-Adduct (Kinetic Product) % 1,4-Adduct (Thermodynamic Product)
-80 80 20
40 15 85

This data is representative of the general trend observed in the electrophilic addition to conjugated dienes and serves as an illustrative example.

Computational Approaches to Reaction Pathways

Computational chemistry has emerged as an indispensable tool for elucidating complex reaction mechanisms. Through theoretical calculations, it is possible to map out the entire energy landscape of a reaction, identify transition states, and predict the feasibility of different reaction pathways.

Transition State Analysis

A transition state represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. nccr-must.ch The structure of the transition state provides crucial insights into the geometry of the reacting molecules at the point of bond breaking and bond formation. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

Computational methods, such as density functional theory (DFT), are commonly employed to locate and characterize transition states. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2 and QST3 in the Gaussian suite of programs) are used to find these saddle points on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For a reaction involving this compound, transition state analysis could be used to, for example, compare the activation energies for the 1,2- and 1,4-addition pathways in an electrophilic addition reaction, thereby providing a theoretical basis for the observed kinetic product distribution.

Energy Landscape Mapping

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. nccr-must.ch By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. nccr-must.ch

The PES provides a comprehensive picture of the reaction mechanism. The valleys on the surface correspond to stable species (reactants, intermediates, and products), while the mountain passes represent the transition states connecting them. The lowest energy path connecting reactants to products on the PES is known as the intrinsic reaction coordinate (IRC).

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (3E)-hexa-3,5-dienoic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

Proton (¹H) NMR for Olefinic Proton Coupling and Stereoisomer Identification

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the olefinic and aliphatic protons. The chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly informative for confirming the E-stereochemistry of the double bond at the C3-C4 position. The terminal vinyl group at C5-C6 would show characteristic splitting patterns. Due to the lack of specific experimental data in the public domain, a detailed analysis of olefinic proton coupling and definitive stereoisomer identification cannot be provided at this time.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, six distinct signals would be expected, corresponding to the carboxylic acid carbon, the four olefinic carbons, and the aliphatic methylene (B1212753) carbon. While spectral data is noted to be available in some databases, the specific chemical shifts are not readily accessible, precluding a detailed carbon skeleton analysis in this article.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are powerful for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network from the terminal vinyl group to the methylene protons adjacent to the carbonyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

Without access to experimental 2D NMR data, a detailed structural assignment based on these techniques cannot be performed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The presence of conjugated C=C double bonds would likely give rise to absorption bands in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would be observed. While the availability of a vapor phase IR spectrum has been noted, specific absorption frequencies are not provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (112.13 g/mol ). The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic cleavages of the carbon chain. While GC-MS data is indicated to exist, the specific fragmentation analysis is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing compounds with conjugated systems. The presence of the conjugated diene system in this compound would result in a characteristic absorption maximum (λmax) in the UV region. The position of this λmax would be indicative of the extent of conjugation. Generally, conjugated dienes exhibit strong absorption in the 215-245 nm range. The specific λmax for this compound is not documented in the available resources, preventing a detailed analysis of its conjugated system.

X-ray Crystallography of Derivatives and Co-complexes

While specific X-ray crystallographic studies on derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related compound, sorbic acid (trans,trans-2,4-hexadienoic acid). The principles of X-ray crystallography allow for the precise determination of three-dimensional molecular structures from a crystalline form. nih.govwikipedia.org This technique is instrumental in understanding the spatial arrangement of atoms, bond lengths, and bond angles, which are crucial for correlating structure with physicochemical properties. researchgate.net

In the context of drug development and materials science, forming co-crystals and salts of active pharmaceutical ingredients (APIs) is a common strategy to enhance properties like solubility and stability. researchgate.net Studies on sorbic acid have demonstrated the successful synthesis and characterization of multicomponent crystals, including co-crystals and salts with compounds like nicotinamide, piperazine, and 2,6-diaminopyridine. rsc.orgrsc.org These studies utilize single-crystal X-ray diffraction to elucidate the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. rsc.org

For instance, the analysis of sorbic acid co-crystals reveals detailed information about hydrogen bond parameters, which are critical for the stability of the crystalline lattice. rsc.org The formation of these multicomponent crystals has been shown to significantly increase the aqueous solubility of sorbic acid. rsc.org It is reasonable to infer that derivatives of this compound would exhibit similar behavior, forming co-crystals and salts with predictable supramolecular synthons.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative Co-crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) 95.45
Volume (ų) 857.3
Z 4
R-factor 0.045

Note: This data is hypothetical and serves to illustrate the typical parameters obtained from an X-ray crystallography experiment.

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations and molecular modeling are powerful tools for investigating the properties of molecules at an atomic level. These methods provide insights into molecular structure, electronic properties, and dynamic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For unsaturated carboxylic acids like this compound, DFT calculations can provide optimized molecular structures and energies. researchgate.net

Studies on similar molecules, such as sorbic acid, have employed DFT to analyze their structure and reactivity. researchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides information about the molecule's electronic excitation energies. mdpi.com

Table 2: Representative DFT-Calculated Electronic Properties for a Conjugated Hexadienoic Acid

Property Calculated Value (eV)
HOMO Energy -6.54
LUMO Energy -1.23
HOMO-LUMO Gap 5.31
Ionization Potential 6.54
Electron Affinity 1.23

Note: These values are representative for a conjugated system similar to this compound and are based on general findings from DFT studies on unsaturated carboxylic acids.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com MD simulations can provide detailed information about the conformational flexibility of molecules and the effects of the solvent environment. nih.govmdpi.com For this compound, MD simulations could be used to explore its conformational landscape and the influence of water or other solvents on its structure and dynamics.

The carboxylic acid group can exist in different conformations, such as syn and anti, which can be influenced by the surrounding solvent molecules. nih.govacs.org MD simulations can help in understanding the stability of these different conformations and the dynamics of their interconversion. Furthermore, these simulations can elucidate the hydrogen bonding network between the carboxylic acid and solvent molecules, which is crucial for understanding its solubility and reactivity in solution. nih.gov

Electrostatic potential (ESP) maps are visual representations of the charge distribution in a molecule. libretexts.orgucla.edu They are useful for predicting how molecules will interact with each other and for identifying reactive sites. wuxiapptec.com The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. walisongo.ac.id

For this compound, the ESP map would show a region of high negative potential around the oxygen atoms of the carboxyl group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxyl group would exhibit a region of high positive potential, highlighting its acidic nature and ability to act as a hydrogen bond donor. wuxiapptec.com The conjugated π-system of the diene would also influence the charge distribution across the carbon backbone. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. walisongo.ac.iducsb.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sorbic acid (trans,trans-2,4-hexadienoic acid)
Nicotinamide
Piperazine

Derivatives and Analogues of 3e Hexa 3,5 Dienoic Acid

Hexa-3,5-dien-1-ol and Hexa-3,5-dien-1-al Analogues

Analogues of (3E)-hexa-3,5-dienoic acid include its corresponding alcohol, hexa-3,5-dien-1-ol, and aldehyde, hexa-3,5-dien-1-al. These compounds retain the C6 conjugated diene structure but feature different functional groups at the C1 position, which alters their chemical reactivity.

Hexa-3,5-dien-1-ol is an alcohol characterized by a hydroxyl (-OH) group. This functional group allows the molecule to participate in reactions typical of alcohols, such as oxidation to form aldehydes or carboxylic acids, and substitution reactions to replace the hydroxyl group. For instance, the hydroxyl group can be oxidized to yield hexa-3,5-dien-1-al.

Hexa-3,5-dien-1-al is the aldehyde counterpart, featuring a carbonyl group (C=O) bonded to a hydrogen atom at the end of the carbon chain. Aldehydes are generally more reactive than alcohols and can be further oxidized to form the parent carboxylic acid, this compound.

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional Group
(3E)-hexa-3,5-dien-1-olC6H10O98.14Alcohol (-OH)
(3E)-hexa-3,5-dienalC6H8O96.13Aldehyde (-CHO)

Esters and Amides of Hexa-3,5-dienoic Acid

The carboxylic acid functional group of hexa-3,5-dienoic acid can be readily converted into esters and amides. These derivatives are formed by replacing the hydroxyl portion of the carboxyl group with an alkoxy (-OR) or amino (-NR'R'') group, respectively.

Esters are synthesized through the reaction of the carboxylic acid with an alcohol. These derivatives are often noted for their characteristic fragrances. Examples include 5-methylhexa-3,5-dienoic acid methyl ester and hexa-3,5-dienoic acid prop-2-enyl ester. The properties of the ester, such as its volatility and solubility, are influenced by the nature of the alcohol used in its formation.

Amides are formed from the reaction of the carboxylic acid (or its more reactive acyl chloride or ester derivatives) with ammonia (B1221849) or a primary or secondary amine. This reaction creates a stable amide bond (-C(=O)N-). The properties of the resulting amide, including its melting point and solubility, depend on the substituents on the nitrogen atom. While specific amides of this compound are not extensively detailed in readily available literature, their synthesis follows standard amidation protocols, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under mild conditions. masterorganicchemistry.com

Compound NameMolecular FormulaMolecular Weight (g/mol)Derivative Type
5-methylhexa-3,5-dienoic acid methyl esterC8H12O2140.18Ester
hexa-3,5-dienoic acid prop-2-enyl esterC9H12O2152.19Ester

Substituted Hexadienoic Acids (e.g., 2-hydroxyhexa-2,4-dienoic acid)

Substitution at various positions along the carbon backbone of hexadienoic acid gives rise to a wide range of derivatives with altered chemical and physical properties. A prominent example is sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, which is an isomer of hexa-3,5-dienoic acid and is widely used as a food preservative. researchgate.net

Further substitutions, such as the addition of hydroxyl or phenyl groups, create more complex molecules. For example, 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid is a derivative that incorporates both a hydroxyl group at the C2 position and a phenyl group at the C6 position. wikipedia.org Such substitutions can significantly impact the molecule's reactivity, solubility, and biological activity.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
(2E,4E)-hexa-2,4-dienoic acid (Sorbic acid)C6H8O2112.13Isomer of hexa-3,5-dienoic acid
2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acidC12H10O4218.20-OH at C2, =O at C6, Phenyl at C6

Cyclic Derivatives (e.g., Furan (B31954) and Pyrrole (B145914) Derivatives)

The carbon skeleton of hexadienoic acid is related to precursors used in the synthesis of five-membered aromatic heterocyclic rings like furans and pyrroles. The Paal-Knorr synthesis is a classic method for preparing these heterocycles from 1,4-dicarbonyl compounds. organic-chemistry.org For instance, 2,5-hexanedione, a saturated C6 diketone, can be cyclized to form furan and pyrrole derivatives.

Furan Synthesis: The acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, yields a substituted furan. alfa-chemistry.comorganic-chemistry.org

Pyrrole Synthesis: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine yields a substituted pyrrole. organic-chemistry.org

These reactions demonstrate how a linear six-carbon chain can be converted into stable aromatic ring systems, forming the core of many important chemical and biological molecules. organic-chemistry.org

Longer Chain Conjugated Dienoic and Polyenoic Acids

The principle of conjugated double bonds seen in hexa-3,5-dienoic acid extends to longer-chain fatty acids. These longer chain acids play crucial roles in biology and industry.

Conjugated Dienoic Acids: An important class of longer-chain analogues is the conjugated linoleic acids (CLAs). These are a family of isomers of octadecadienoic acid (C18:2), which feature two conjugated double bonds. Unlike hexa-3,5-dienoic acid, CLAs have a much longer aliphatic tail, making them lipids.

Polyenoic Acids: The concept of conjugation can extend beyond two double bonds. Very-long-chain polyenoic fatty acids (VLC-PUFAs) are found in nature, with carbon backbones extending from 24 to 36 carbons. These include series of tetraenes (four double bonds), pentaenes (five double bonds), and hexaenes (six double bonds). Prominent examples of long-chain n-3 polyunsaturated fatty acids include eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are noted for their roles in human health.

Compound ClassExampleCarbon Chain LengthKey Feature
Conjugated Dienoic AcidConjugated Linoleic Acid (CLA)18Two conjugated double bonds
Long-Chain Polyenoic AcidEicosapentaenoic Acid (EPA)20Five non-conjugated double bonds
Very-Long-Chain Polyenoic AcidDocosahexaenoic Acid (DHA)22Six non-conjugated double bonds

Biological and Biochemical Roles Excluding Human Clinical Trials

Involvement in Microbial Degradation Pathways

While not a central metabolite, (3E)-hexa-3,5-dienoic acid and its analogs are intermediates in the breakdown of more complex molecules by microorganisms.

The bacterium Comamonas testosteroni is a well-studied model organism for the aerobic degradation of steroids like testosterone (B1683101). The degradation pathway involves the systematic breakdown of the steroid's four-ring structure. Following the initial modifications and cleavage of the A and B rings of the steroid nucleus, the pathway yields two main fragments. One of these is a C6 dicarboxylic acid derived from the A-ring. It is important to clarify that the specific intermediate generated from the A-ring cleavage is 2-hydroxyhexa-2,4-dienoic acid , not this compound. nih.gov

The degradation of testosterone in C. testosteroni proceeds through the "9,10-seco pathway". Key steps include the aromatization of the A-ring, followed by cleavage of the B-ring. The aromatized A-ring is hydroxylated and then subjected to meta-cleavage, ultimately yielding 2-hydroxyhexa-2,4-dienoic acid and a larger fragment derived from the C and D rings (9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid). nih.govnih.gov The subsequent metabolism of 2-hydroxyhexa-2,4-dienoic acid involves enzymes such as hydratases and aldolases to break it down into smaller, central metabolites. google.com

Although this compound is not directly produced in this specific, well-characterized steroid degradation pathway, the metabolism of structurally similar conjugated dienoic acids is a key feature of many bacterial catabolic pathways for aromatic and alicyclic compounds.

In biological systems, the metabolism of unsaturated fatty acids like this compound proceeds via their CoA thioesters. The key enzymatic transformations involve the reduction of double bonds. The enzyme 2,4-dienoyl-CoA reductase (DECR) plays a crucial role in the β-oxidation of polyunsaturated fatty acids that contain double bonds at even-numbered positions. nih.gov

When this compound is activated to its CoA ester, it would likely be a substrate for an enzyme analogous to DECR. The reaction catalyzed by DECR involves the reduction of a 2,4-dienoyl-CoA to a trans-3-enoyl-CoA using NADPH as a cofactor. semanticscholar.org This reaction is essential for repositioning the double bonds so that the subsequent enzymes of the β-oxidation pathway, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, can act upon the substrate. nih.gov

The mechanism of DECR is a two-step sequential process:

A hydride is transferred from NADPH to the Cδ (carbon 5) of the dienoyl system.

This is followed by the protonation of the Cα (carbon 2), which forms the resulting trans-3-enoyl-CoA. semanticscholar.org An enolate intermediate is formed and stabilized within the enzyme's active site during this process. nih.gov

Therefore, the primary transformation product of (3E)-hexa-3,5-dienoyl-CoA in such a pathway would be trans-hex-3-enoyl-CoA.

EnzymeSubstrate (Model)ProductCofactor
2,4-Dienoyl-CoA Reductase (DECR)trans-2,trans-4-Hexadienoyl-CoAtrans-3-Hexenoyl-CoANADPH

Biocatalytic Production of Chiral Intermediates

The asymmetric reduction of carbon-carbon double bonds is a powerful tool in organic synthesis for creating chiral centers. Enzymes, particularly enoate reductases (ERs) from the Old Yellow Enzyme (OYE) family, are highly effective biocatalysts for this transformation. nih.gov These enzymes catalyze the stereoselective reduction of activated alkenes, such as α,β-unsaturated carboxylic acids, ketones, or aldehydes.

This compound, with its conjugated double bond system, represents a potential substrate for such biocatalytic reductions. The enzymatic reduction of one of its double bonds could lead to the formation of a chiral center, producing enantiomerically enriched products. For instance, the asymmetric reduction of the C3=C4 double bond could yield chiral hex-5-enoic acid derivatives. While specific industrial applications using this compound as a starting material for chiral intermediates are not widely documented, the principle is well-established with similar molecules. Enoate reductases have been successfully used for the biocatalytic hydrogenation of various unsaturated dicarboxylic acids. nih.gov The production of chiral alcohols via the reduction of corresponding unsaturated ketones is also a common application of biocatalysis. nih.govnih.gov

The potential biocatalytic transformations of this compound could yield valuable chiral building blocks for the pharmaceutical and fine chemical industries. nih.gov

Biocatalytic ReactionEnzyme ClassPotential SubstratePotential Chiral Product
Asymmetric ReductionEnoate Reductase (ER)This compoundChiral hex-4-enoic acid
Asymmetric HydroaminationAmmonia (B1221849) Lyase / AminotransferaseThis compoundChiral amino acids

Research on Protein-Ligand Interactions and Enzyme Specificity

The study of enzymes that act on conjugated diene systems provides insight into protein-ligand interactions and the basis of enzyme specificity. The crystal structure of human mitochondrial 2,4-dienoyl-CoA reductase (mDECR) has been resolved in a ternary complex with its cofactor NADP+ and a substrate analog, trans-2,trans-4-hexadienoyl-CoA. researchgate.net This research offers a detailed view of the active site and the interactions necessary for catalysis.

Key findings from these structural studies include:

Substrate Binding: The hexadienoyl-CoA substrate binds in a pocket where the CoA moiety lies on the enzyme surface, while the acyl chain extends into the catalytic center. researchgate.net

Active Site Residues: A network of hydrogen bonds from key amino acid residues positions the substrate and cofactor for efficient hydride transfer. In mDECR, residues Tyr-199 and Asn-148 are crucial for stabilizing the dienolate intermediate formed during the reaction. nih.gov

Mechanism of Reduction: The structure confirms that the enzyme orients the NADPH cofactor in close proximity to the C5 atom of the substrate, facilitating the initial hydride attack. A catalytic dyad, potentially involving Tyr-166 and His-252 in the E. coli enzyme, is proposed to protonate the C4 atom to complete the reduction. nih.gov

Enzyme Specificity: Enoyl-CoA hydratases, another class of enzymes in fatty acid metabolism, show specificity based on the length and conformation of the acyl-CoA chain. While they primarily act on trans-2-enoyl-CoA, their ability to process substrates with additional conjugated double bonds is limited, highlighting the specialized role of enzymes like DECR. dntb.gov.uanih.gov Studies on peroxisomal 2,4-dienoyl-CoA reductase (pDCR) complexed with hexadienoyl-CoA have shown that this enzyme can process substrates as short as six carbons, although it has a higher affinity for longer chains.

These detailed structural and mechanistic studies are fundamental to understanding how enzymes recognize and transform specific substrates like the CoA ester of this compound, and they pave the way for engineering these enzymes for novel biocatalytic applications.

EnzymeLigand (Substrate Analog)Key Interacting Residues (Human mDECR)Interaction Type
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoATyr-199, Asn-148Hydrogen bonding, stabilization of dienolate intermediate
2,4-Dienoyl-CoA ReductaseNADPHMultiple residues via Rossmann foldCofactor binding, hydride transfer

Applications in Advanced Materials and Chemical Synthesis Excluding Explicit Commercial Production Details

A Versatile Building Block in the Synthesis of Complex Organic Molecules

The conjugated diene motif within (3E)-hexa-3,5-dienoic acid makes it a valuable component in the synthesis of complex organic molecules, particularly in the construction of six-membered rings through cycloaddition reactions. The Diels-Alder reaction, a powerful tool in organic synthesis, is a prime example of how this compound can be utilized to create intricate molecular frameworks. nih.gov

In the synthesis of natural products and their analogues, dienes are crucial intermediates. researchgate.net The presence of both a diene and a carboxylic acid group in this compound allows for the introduction of multiple functionalities into a target molecule. This dual functionality enables its incorporation into larger, more complex structures, including macrocycles, which are of significant interest in medicinal chemistry and materials science.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of its reactivity are well-established. The diene component can readily participate in [4+2] cycloaddition reactions with a variety of dienophiles, leading to the formation of cyclohexene (B86901) derivatives with a high degree of stereocontrol. The carboxylic acid group can then be further modified or used as an anchoring point for subsequent chemical transformations.

Table 1: Potential Applications of this compound as a Building Block

Application Area Synthetic Strategy Potential Products
Natural Product Synthesis Diels-Alder Reaction Polyketides, Alkaloids, Terpenoids
Macrocycle Synthesis Cycloaddition followed by lactonization/amidation Macrocyclic lactones and lactams

A Precursor in Polymer Chemistry Research

The presence of a polymerizable diene functionality makes this compound an attractive monomer for research in polymer chemistry. The development of new polymers with tailored properties is a continuous pursuit, and functional monomers like this dienoic acid offer opportunities to introduce specific chemical handles into the polymer backbone.

The polymerization of conjugated dienes can proceed through various mechanisms, including controlled radical polymerization techniques. sigmaaldrich.com These methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for creating materials with predictable and reproducible properties. The carboxylic acid group in this compound can impart functionality to the resulting polymer, potentially influencing its solubility, adhesion, and reactivity.

Research in this area focuses on understanding the polymerization behavior of such functionalized dienes and characterizing the properties of the resulting polymers. For instance, the incorporation of carboxylic acid groups can lead to the development of pH-responsive polymers or materials with improved adhesion to polar substrates. While specific studies detailing the polymerization of this compound are not widespread, the general principles of diene polymerization provide a strong foundation for its potential in this field. researchgate.net

Table 2: Research Directions in the Polymerization of this compound

Polymerization Technique Potential Polymer Properties Research Focus
Controlled Radical Polymerization (e.g., ATRP, RAFT) Well-defined architecture, functional side chains Kinetics of polymerization, monomer reactivity ratios
Anionic Polymerization Controlled microstructure Stereochemical control of the polymer backbone

A Subject of Research in Chemo- and Regioselective Functionalization of Polyenes

The conjugated diene system of this compound presents multiple reactive sites, making it an excellent model substrate for studying the principles of chemo- and regioselectivity in chemical reactions. The ability to selectively functionalize one double bond over the other, or to control the position of attack by a reagent, is a fundamental challenge and a key area of research in organic synthesis.

Various synthetic methodologies are being explored to achieve selective transformations on polyenes. These include transition metal-catalyzed reactions, which have shown great promise in controlling the outcome of chemical reactions. mdpi.com For example, reactions such as selective hydrogenation, epoxidation, or hydroboration can be investigated using this compound as a substrate to understand the factors that govern the selectivity of these transformations.

The interplay between the electronic nature of the diene, the steric environment, and the nature of the catalyst and reagents all contribute to the observed selectivity. Research in this area not only advances our fundamental understanding of chemical reactivity but also provides tools for the selective modification of complex molecules containing polyene motifs.

Table 3: Examples of Chemo- and Regioselective Reactions Investigated with Polyenes

Reaction Type Selectivity Challenge Controlling Factors
Hydrogenation Selective reduction of one double bond Catalyst (e.g., Lindlar's catalyst), reaction conditions
Epoxidation Formation of a specific mono-epoxide Reagent (e.g., m-CPBA, Jacobsen's catalyst), substrate control
Hydroboration Addition of borane (B79455) to a specific position Borane reagent (e.g., 9-BBN), steric and electronic effects

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Protocols

The industrial synthesis of related compounds like sorbic acid often relies on petrochemical feedstocks and energy-intensive processes. A significant future goal is the development of green and sustainable methods to produce (3E)-hexa-3,5-dienoic acid and other dienoic acids. Research in this area could focus on leveraging biomass-derived platform molecules as starting materials. nih.gov

Key avenues for exploration include:

Biocatalysis: Engineering enzymatic pathways in microorganisms to convert renewable feedstocks like glucose or fatty acids directly into the target molecule. This approach mirrors the natural biosynthesis of some polyunsaturated fatty acids and could offer a highly selective and environmentally benign route. mdpi.com

Chemo-catalytic Conversion of Biomass: Investigating catalytic routes from platform molecules such as furfural, levulinic acid, or adipic acid derivatives, which can be sourced from lignocellulosic biomass. nih.gov These pathways would reduce reliance on fossil fuels and potentially lower the carbon footprint of production.

Potential Sustainable FeedstockKey Conversion StrategyAnticipated Advantages
Glucose/SugarsEngineered Fermentation (Biocatalysis)Renewable source, high stereoselectivity, mild reaction conditions.
Oleic AcidMulti-step Enzymatic SynthesisUtilization of abundant natural fats and oils. mdpi.com
Lignocellulose (via Furfural)Heterogeneous Catalysis (e.g., ring-opening, condensation)Use of non-food biomass, potential for large-scale production.
Adipic Acid DerivativesCatalytic DehydrogenationLeverages existing bio-based adipic acid production routes. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of fine chemicals increasingly involves the adoption of continuous flow chemistry and automation. These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing. researchgate.net For a molecule like this compound, whose synthesis may involve reactive intermediates or precise temperature control, flow chemistry presents a particularly promising avenue. rsc.org

Future research should focus on:

Telescoped Reactions: Designing multi-step syntheses that can be performed in a continuous, "telescoped" manner without isolating intermediates. This approach, guided by computer-aided synthesis planning, can dramatically reduce waste and processing time. mit.edu

Automated Optimization: Utilizing automated flow systems with integrated analytical tools to rapidly screen reaction conditions (e.g., temperature, residence time, catalyst loading) and identify optimal parameters for yield and purity. researchgate.netacs.org This can accelerate the development of robust synthetic protocols.

Enhanced Safety: Flow reactors, with their small reaction volumes and superior heat and mass transfer, can safely handle potentially hazardous reagents or exothermic reactions that are challenging to control in large-scale batch reactors. researchgate.net

Application of Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and the design of novel synthetic routes. mdpi.comchemcopilot.com Applying these tools to this compound could uncover synthetic pathways that are not obvious through traditional analysis.

Key applications include:

Retrosynthetic Planning: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic routes from simple, commercially available precursors. engineering.org.cn These programs learn from vast databases of chemical reactions to suggest disconnections and precursor molecules. jetir.org

Forward Reaction Prediction: Using sequence-to-sequence models or graph neural networks to predict the products, yields, and potential by-products of a proposed reaction, thereby minimizing trial-and-error in the lab. mdpi.comchemcopilot.com

Catalyst and Condition Recommendation: Leveraging ML models to suggest the optimal catalyst, solvent, and reaction conditions for specific transformations, particularly for the stereoselective construction of the diene moiety. eurekalert.org

AI/ML ApplicationObjective for this compound SynthesisPotential Impact
Retrosynthesis PredictionIdentify novel, cost-effective synthetic pathways. engineering.org.cnReduces reliance on known but inefficient routes; accelerates discovery.
Forward Reaction PredictionAccurately predict the outcome of untested synthetic steps. mdpi.comMinimizes failed experiments; saves time and resources.
Reinforcement LearningSimulate and optimize entire synthetic routes based on yield, cost, or sustainability criteria. chemcopilot.comEnables the design of holistic, economically viable, and green processes.

Elucidation of Broader Biological Pathways and Unidentified Natural Occurrences

While its isomer, sorbic acid, is known to occur naturally in some plants, the existence of this compound in nature is not well-documented. nih.gov A fascinating area for future research is the systematic search for this compound in various biological systems and the elucidation of its potential biosynthetic pathways. The study of fatty acid isomers in biological systems is an emerging field, revealing unexpected variety and function. nih.govbcu.ac.uk

Future investigations could involve:

Metabolomic Screening: Using advanced analytical techniques like GC-MS and LC-MS to screen plant, fungal, and microbial extracts for the presence of this compound and other hexadienoic acid isomers.

Biosynthetic Pathway Analysis: If the compound is discovered in a natural source, subsequent genetic and enzymatic studies could uncover the biosynthetic machinery responsible for its production. This could reveal novel enzyme functions and metabolic pathways related to fatty acid or polyketide synthesis.

Comparative Biological Activity: Investigating and comparing the biological activities (e.g., antimicrobial, signaling) of different hexadienoic acid isomers to understand how the position and geometry of the double bonds influence their function.

Exploration of Novel Catalytic Systems for Diene Functionality

The stereoselective synthesis of the conjugated diene is the central challenge in producing this compound. While traditional methods like the Wittig reaction exist, they often generate stoichiometric byproducts. nih.gov Modern catalysis offers a wealth of opportunities for more efficient and selective syntheses. thieme-connect.commdpi.com

Future research should explore:

Transition Metal Catalysis: Developing novel catalytic systems based on metals like palladium, nickel, ruthenium, or cobalt for cross-coupling reactions, enyne metathesis, or dehydrogenation reactions to construct the diene system with high stereocontrol. nih.govacs.orgrsc.org For instance, Pd(II)-catalyzed dehydrogenation of aliphatic carboxylic acids represents a direct route to unsaturated acids. nih.gov

Organocatalysis: Designing metal-free catalytic systems that can promote the formation of the diene structure, offering a potentially more sustainable and less toxic alternative to heavy metal catalysts.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive unique bond-forming reactions under mild conditions, which could provide new pathways for diene synthesis and functionalization. nih.gov

Catalytic ApproachPotential Reaction TypeKey Advantage for Diene Synthesis
Ruthenium CatalysisEnyne Metathesis acs.orgDirect construction of 1,3-dienes from simple alkynes and alkenes.
Palladium CatalysisDehydrogenation of C-H bonds nih.govAtom-economical route directly from saturated acid precursors.
Nickel CatalysisReductive Coupling of Alkynes nih.govStereoselective access to highly substituted dienes.
Cobalt/Photoredox CatalysisHydroaminoalkylation nih.govMild conditions for functionalizing the diene system.
OrganocatalysisCondensation/Elimination ReactionsAvoidance of transition metal contaminants. rsc.org

Q & A

Q. What are the standard synthetic methods for preparing (3E)-hexa-3,5-dienoic acid and its derivatives?

this compound is synthesized via enantioselective alkylation of β,γ-unsaturated carboxylic acids. A typical protocol involves using chiral lithium amides (e.g., (R)-1TA) as catalysts in THF at low temperatures (-78°C). Alkyl halides (e.g., iodoethane) are added to introduce substituents at the α-position, followed by purification via silica gel chromatography. Characterization relies on NMR, HRMS, and chiral HPLC to confirm regioselectivity and enantiomeric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • 1H/13C NMR : To confirm double-bond geometry (e.g., coupling constants J=15.4HzJ = 15.4 \, \text{Hz} for trans dienes) and substituent positions.
  • HRMS-ESI : For molecular weight validation (e.g., [M-H]⁻ ion at m/z 139.0759).
  • Chiral HPLC : To determine enantiomeric excess (e.g., Chiralcel® OD-H columns with hexane/i-PrOH eluents) .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

Low-temperature conditions (-78°C) and chiral lithium amide catalysts minimize racemization. Stereochemical outcomes are verified via NMR coupling constants (e.g., J=15.4HzJ = 15.4 \, \text{Hz} for E geometry) and optical rotation measurements (e.g., [α]D=+109.3[α]_D = +109.3) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in alkylation reactions of this compound?

Substrate-directed functionalization leverages steric and electronic effects. For example, bulky α-substituents (e.g., ethyl or cyclohexenyl groups) direct alkylation to the β,γ-unsaturated system. Solvent polarity (THF vs. DCM) and catalyst loading (4.0 equiv n-BuLi) further enhance selectivity .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data for asymmetric syntheses?

Discrepancies often arise from competing reaction pathways. Solutions include:

  • Catalyst optimization : Adjusting chiral auxiliary stoichiometry (e.g., 1.03 equiv (R)-1TA).
  • Temperature control : Maintaining strict cryogenic conditions to suppress side reactions.
  • Post-reaction quenching : Rapid acid workup prevents retro-aldol decomposition .

Q. What mechanistic insights explain the stereochemical outcomes of Claisen-Schmidt condensations involving this compound precursors?

The reaction proceeds via keto-enol tautomerization, where pyruvic acid acts as a nucleophile attacking cinnamaldehyde. Base catalysts (e.g., NaOH) stabilize the enolate intermediate, favoring E geometry in the final dienoic acid. FTIR and NMR data (e.g., δ 6.32 ppm for conjugated dienes) validate the mechanism .

Q. How do substituents on the phenyl ring influence the bioactivity of this compound derivatives?

Electron-donating groups (e.g., methoxy) enhance solubility and interaction with enzymes like phenylacetate-CoA ligase, as seen in analogs such as 4-hydroxy-3-methoxyphenylacetic acid. Computational modeling (e.g., LogP calculations) and in vitro assays (e.g., enzyme inhibition studies) are used to correlate structure with function .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR coupling constants in dienoic acid derivatives?

Variations in JJ-values (e.g., 15.4 Hz vs. 17.0 Hz) may stem from conformational flexibility or impurities. Solutions include:

  • Dynamic NMR studies : To probe temperature-dependent rotational barriers.
  • 2D-COSY/NOESY : To confirm through-space interactions and eliminate misassignment risks .

Q. Why do HRMS results sometimes deviate from theoretical molecular weights?

Isotopic contributions (e.g., 13C^{13}\text{C}) or adduct formation (e.g., Na⁺/K⁺) can cause shifts. High-resolution calibration with internal standards (e.g., lock masses) and negative ion mode analysis minimize errors .

Q. Methodological Notes

  • Synthetic protocols prioritize chiral auxiliaries and cryogenic conditions to control stereochemistry.
  • Analytical workflows integrate orthogonal techniques (NMR, HRMS, HPLC) for robust validation.
  • Mechanistic studies employ kinetic isotope effects (KIEs) and DFT calculations to resolve ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.